2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide
Description
The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide features a 1,3-thiazole core substituted with a 4-methanesulfonylphenylamino group at position 2 and an acetamide-linked pyridin-3-ylmethyl moiety at position 2.
Properties
IUPAC Name |
2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-27(24,25)16-6-4-14(5-7-16)21-18-22-15(12-26-18)9-17(23)20-11-13-3-2-8-19-10-13/h2-8,10,12H,9,11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBLJRDBIYCXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound consists of a thiazole ring, a methanesulfonyl phenyl group, and a pyridinyl methyl acetamide moiety. The presence of these functional groups suggests potential interactions with biological targets, making it an interesting candidate for further investigation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin in A-431 and Jurkat cell lines . The mechanism of action appears to involve the induction of apoptosis through modulation of Bcl-2 family proteins, which are crucial regulators of cell death pathways.
Anticonvulsant Properties
Thiazole-containing compounds have also been investigated for their anticonvulsant activities. In preclinical models, several thiazole derivatives demonstrated effective protection against seizures in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. For example, a compound structurally related to the target compound was shown to have a median effective dose (ED50) significantly lower than conventional antiepileptic drugs . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.
Antidiabetic Effects
Thiazole derivatives have been reported to improve insulin sensitivity and exhibit antidiabetic effects. One study indicated that certain thiazole analogs could ameliorate hyperglycemia in diabetic models by enhancing glucose uptake in peripheral tissues . This activity is attributed to their ability to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism.
Research Findings and Case Studies
| Activity | Related Compounds | IC50/ED50 Values | Mechanism |
|---|---|---|---|
| Anticancer | Thiazole derivatives | < 23.30 mM | Induction of apoptosis via Bcl-2 modulation |
| Anticonvulsant | 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | < 20 mg/kg | Inhibition of neuronal excitability |
| Antidiabetic | Various thiazole analogs | Not specified | AMPK activation leading to increased glucose uptake |
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Backbone
The following compounds share the 1,3-thiazole-acetamide core but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Sulfonamide vs. Methanesulfonyl : The target compound’s 4-methanesulfonylphenyl group (electron-withdrawing) contrasts with ZINC C01063900’s methanesulfonamido group, which may alter solubility and target binding .
- Pyridine Position: Pyridin-3-yl (target) vs.
Pharmacological Targets and Mechanisms
- Mirabegron (MBG): A β3-adrenergic receptor agonist with a 2-amino-1,3-thiazol-4-yl-acetamide backbone. The target compound’s methanesulfonyl group may enhance metabolic stability compared to MBG’s hydroxy-phenylethylamino side chain .
Physicochemical and Crystallographic Properties
- Crystal Packing : N-Substituted acetamides (e.g., ) form dimers via N–H⋯O/N hydrogen bonds (R22(8/10) motifs), influencing solid-state stability. The target compound’s methanesulfonyl group may introduce steric hindrance, altering crystal lattice interactions.
- Dihedral Angles : In dichlorophenyl analogs, dihedral angles between aryl and thiazole rings (e.g., 61.8° in ) impact molecular planarity and receptor fit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
